molecular formula C9H11N3O2S B11781173 3-(Aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

3-(Aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B11781173
M. Wt: 225.27 g/mol
InChI Key: NDPKETBJJGUIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine 1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.

Chemical Reactions Analysis

3-(Aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Acylation and Alkylation:

Scientific Research Applications

3-(Aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it can act as a KATP channel activator, influencing insulin release from pancreatic cells . It may also modulate AMPA receptors, affecting neurotransmission .

Comparison with Similar Compounds

3-(Aminomethyl)-7-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and pharmacological activities of this compound, making it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

(7-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)methanamine

InChI

InChI=1S/C9H11N3O2S/c1-6-2-3-7-8(4-6)15(13,14)12-9(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

NDPKETBJJGUIJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=NS2(=O)=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.